molecular formula C19H20N4 B12725251 3,6-Diazabicyclo(3.2.0)heptane, 3-(6-(1H-indol-5-yl)-3-pyridinyl)-6-methyl-, (1R,5R)- CAS No. 851523-11-0

3,6-Diazabicyclo(3.2.0)heptane, 3-(6-(1H-indol-5-yl)-3-pyridinyl)-6-methyl-, (1R,5R)-

Cat. No.: B12725251
CAS No.: 851523-11-0
M. Wt: 304.4 g/mol
InChI Key: SWNSJLBQDHUEJV-BEFAXECRSA-N
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Description

A-859261 is a chemical compound with the molecular formula C19H20N4. It has an average mass of 304.389 Da and a monoisotopic mass of 304.168793 Da

Chemical Reactions Analysis

A-859261 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. the compound’s structure suggests it can participate in typical organic reactions involving nitrogen-containing heterocycles . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

A-859261 has a wide range of scientific research applications. It is used in chemistry for studying the properties and reactions of nitrogen-containing heterocycles. The compound’s stability and solubility make it suitable for various industrial applications, including the development of pharmaceutical preparations .

Comparison with Similar Compounds

A-859261 can be compared with other similar compounds, such as those containing triazolo rings or other nitrogen-containing heterocycles . Its uniqueness lies in its specific structure and the resulting chemical properties, which may offer advantages in terms of stability, solubility, and reactivity. Similar compounds include other triazolo ring compounds and methanesulfonate derivatives .

Properties

CAS No.

851523-11-0

Molecular Formula

C19H20N4

Molecular Weight

304.4 g/mol

IUPAC Name

5-[5-[(1R,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl]pyridin-2-yl]-1H-indole

InChI

InChI=1S/C19H20N4/c1-22-10-15-11-23(12-19(15)22)16-3-5-18(21-9-16)13-2-4-17-14(8-13)6-7-20-17/h2-9,15,19-20H,10-12H2,1H3/t15-,19+/m1/s1

InChI Key

SWNSJLBQDHUEJV-BEFAXECRSA-N

Isomeric SMILES

CN1C[C@H]2[C@@H]1CN(C2)C3=CN=C(C=C3)C4=CC5=C(C=C4)NC=C5

Canonical SMILES

CN1CC2C1CN(C2)C3=CN=C(C=C3)C4=CC5=C(C=C4)NC=C5

Origin of Product

United States

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